

An In-depth Technical Guide to the Physical and Chemical Properties of Tribenzylamine

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Compound of Interest

Compound Name: Tribenzylamine

Cat. No.: B1683019

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Introduction

Tribenzylamine, a symmetrical tertiary amine with the formula $N(CH_2C_6H_5)_3$, is a significant compound in organic synthesis.^{[1][2]} Characterized by a central nitrogen atom bonded to three benzyl groups, it serves as a valuable intermediate and model compound in the development of novel synthetic methodologies.^[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of **tribenzylamine**, complete with detailed experimental protocols and visualizations to support researchers in its application.

Physical Properties of Tribenzylamine

Tribenzylamine is a white to light cream crystalline powder at room temperature.^{[3][4]} The key physical properties are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₂₁ N	[1][5][6]
Molecular Weight	287.41 g/mol	[1][7]
Melting Point	91-94 °C	[1][3][5]
Boiling Point	380-390 °C	[3][5]
Appearance	White to light cream powder/crystal	[3][6]
Solubility	Insoluble in water. Soluble in ethanol, chloroform, toluene, benzene, and ether.	[1][5][6]
pKa	6.90 ± 0.50 (Predicted)	[3][6]

Chemical Properties and Reactivity

Tribenzylamine exhibits reactivity characteristic of a tertiary amine, participating in various organic reactions. It can act as a nitrogen source in C-N bond formation reactions and is used in the synthesis of imines through aerobic oxidative condensation.[3][4] Furthermore, it can undergo debenzylation in the presence of ceric ammonium nitrate (CAN) to yield dibenzylamine.[4]

A notable reaction is its interaction with halogens, such as bromine. The reaction proceeds through the formation of a transient charge-transfer complex, leading to oxidative cleavage.[8] This reactivity highlights its utility in mechanistic studies and synthetic transformations.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for the synthesis and purification of **tribenzylamine**.

Determination of Melting Point

Objective: To determine the melting point range of a solid sample of **tribenzylamine**.

Materials:

- **Tribenzylamine** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the **tribenzylamine** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to determine an approximate melting point.
- Allow the apparatus to cool below the approximate melting point.
- Prepare a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has melted (the end of the melting range).
- The recorded range is the melting point of the sample. For pure **tribenzylamine**, this should be in the range of 91-94 °C.^{[1][5]}

Determination of Solubility

Objective: To qualitatively determine the solubility of **tribenzylamine** in various solvents.

Materials:

- **Tribenzylamine**
- Test tubes
- A selection of solvents (e.g., water, ethanol, chloroform, toluene, diethyl ether)
- Spatula
- Vortex mixer (optional)

Procedure:

- Add approximately 10-20 mg of **tribenzylamine** to a clean, dry test tube.
- Add 1 mL of the solvent to be tested to the test tube.
- Agitate the mixture by shaking or using a vortex mixer for 30-60 seconds.
- Observe the mixture. If the solid completely disappears, the compound is soluble. If the solid remains, it is insoluble or sparingly soluble.
- If the compound appears to be sparingly soluble, gently warm the test tube in a water bath to observe if solubility increases with temperature.
- Record the observations for each solvent.

Synthesis of Tribenzylamine via Reductive Amination

Objective: To synthesize **tribenzylamine** from benzaldehyde and benzylamine.

Materials:

- Benzaldehyde

- Benzylamine
- Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
- Anhydrous solvent (e.g., methanol, 1,2-dichloroethane)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (if heating is required)
- Standard workup and purification equipment

Procedure:

- In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and benzylamine (2 equivalents) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude **tribenzylamine** by recrystallization.

Purification by Recrystallization

Objective: To purify crude **tribenzylamine**.

Materials:

- Crude **tribenzylamine**
- Recrystallization solvent (e.g., absolute ethanol or petroleum ether)[3]
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask
- Filter paper

Procedure:

- Place the crude **tribenzylamine** in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
- Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
- If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.

- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven or in a desiccator over a drying agent like P_2O_5 .[\[3\]](#)

Spectroscopic Data

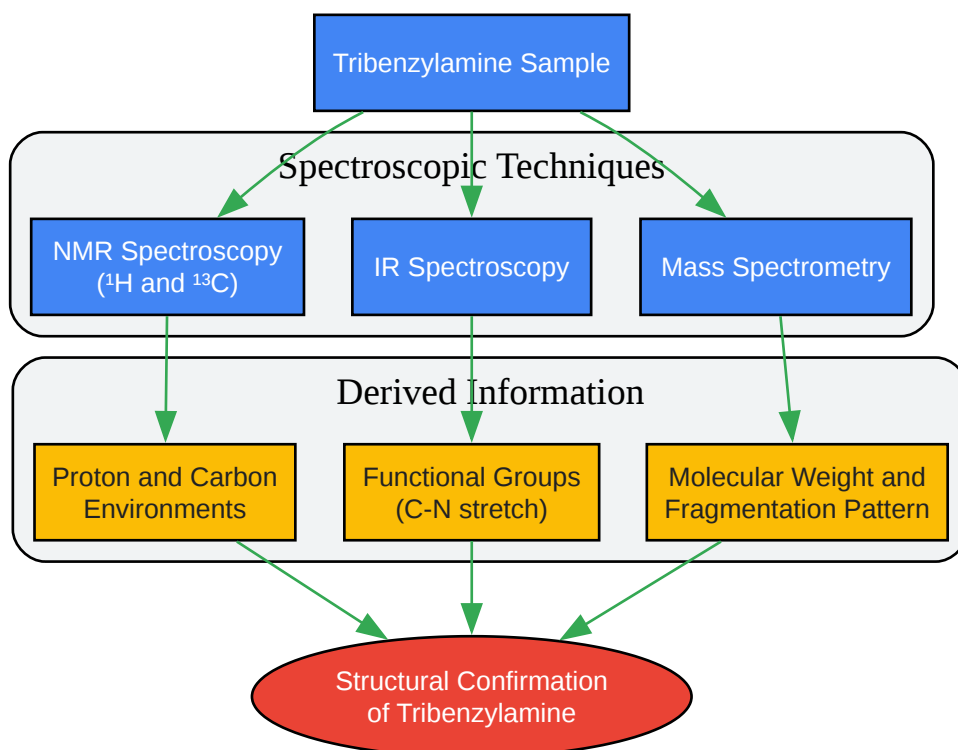
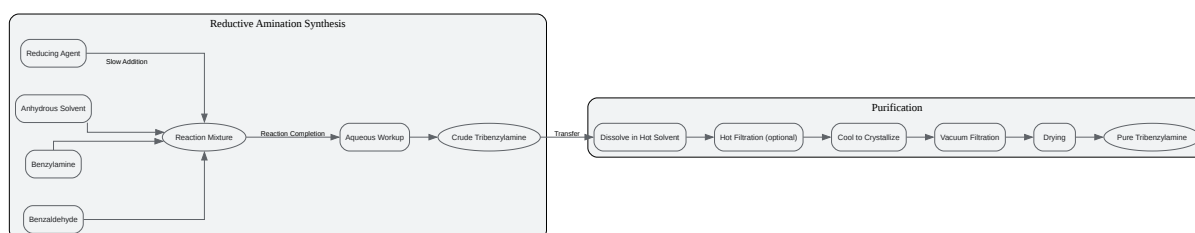
Spectroscopic techniques are essential for the structural elucidation and confirmation of **tribenzylamine**.

Technique	Key Features and Observations	Reference(s)
1H NMR	Characteristic resonances for the aromatic protons and the benzylic methylene (CH_2) protons are observed.	[1]
^{13}C NMR	Provides insights into the carbon skeleton of the molecule.	[1]
Infrared (IR) Spectroscopy	A significant peak at approximately 1180 cm^{-1} corresponds to the C-N stretching vibration, confirming the tertiary amine functional group.	[1]
Mass Spectrometry (MS)	The mass spectrum typically shows a prominent molecular ion peak (M^+) at m/z 287.4. Key fragments include peaks at m/z 196 and m/z 210.	[1]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of **tribenzylamine** via reductive amination followed by purification by recrystallization.



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